molecular formula C12H11N3O2 B2835027 N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide CAS No. 2361646-31-1

N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide

Cat. No.: B2835027
CAS No.: 2361646-31-1
M. Wt: 229.239
InChI Key: JANLOSQMKFNTMC-UHFFFAOYSA-N
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Description

N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide is a chemical compound belonging to the class of oxadiazole derivatives. Oxadiazoles are heterocyclic compounds containing two carbon atoms, one oxygen atom, and two nitrogen atoms in a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes a phenyl group attached to a 5-methyl-1,2,4-oxadiazol-3-yl moiety and a prop-2-enamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide typically involves the following steps:

  • Formation of 5-Methyl-1,2,4-oxadiazol-3-ylphenyl: This can be achieved by reacting appropriate precursors such as 4-aminophenol with chloroacetic acid in the presence of a base.

  • Introduction of the Prop-2-enamide Group: The resulting phenyl derivative is then reacted with acryloyl chloride to introduce the prop-2-enamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at the phenyl ring or the oxadiazole ring can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives with altered functional groups.

  • Reduction Products: Reduced analogs with different electronic properties.

  • Substitution Products: A variety of substituted derivatives with potential biological and industrial applications.

Scientific Research Applications

N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide has found applications in various fields of scientific research:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

N-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other oxadiazole derivatives, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and various benzamides.

  • Uniqueness: The presence of the prop-2-enamide group in this compound distinguishes it from other oxadiazole derivatives, potentially leading to unique biological and chemical properties.

Properties

IUPAC Name

N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-3-11(16)14-10-6-4-9(5-7-10)12-13-8(2)17-15-12/h3-7H,1H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANLOSQMKFNTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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